molecular formula C19H16ClNO3 B5519076 3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5519076
M. Wt: 341.8 g/mol
InChI Key: CTDLYQFDJSGZKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 3-[5-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves regiospecific reactions, as evidenced by Kumarasinghe et al. (2009), who synthesized a closely related compound through a method that ensures specific regioisomer formation. This process underscores the precision required in synthesizing such complex molecules, highlighting the necessity of employing techniques like single-crystal X-ray analysis for unequivocal structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various spectroscopic and computational techniques. For instance, Sivakumar et al. (2021) utilized DFT analysis to compare experimental and theoretical vibrational studies, providing insights into the stability and charge distribution within the molecule. This approach helps in understanding the molecular geometry, electronic properties, and intermolecular interactions crucial for the functionality of the compound (Sivakumar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to the formation of diverse molecular structures, showcasing their reactivity and potential for functionalization. Louroubi et al. (2019) synthesized a new pyrrole derivative, demonstrating the compound's ability to undergo reactions that enhance its chemical stability and introduce functional groups conducive to further chemical modifications (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of compounds similar to 3-[5-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The crystal structure and stereochemistry play a significant role in determining these properties, as illustrated by Chen et al. (2016), who analyzed the crystal structure of a derivative compound to understand its stability and solubility (Chen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are pivotal for the application of these compounds in synthesis and materials science. The work by Sayed and Ali (2007) on the reactions of a structurally related compound with nucleophiles for antiviral evaluations showcases the versatility and potential pharmacological applications of such molecules, highlighting their chemical reactivity and interaction with biological targets (Sayed & Ali, 2007).

Future Directions

The potential biological activity of this compound makes it an interesting target for future research. Studies could be conducted to determine its pharmacological effects and to explore its potential use as a therapeutic agent .

properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-3-1-13(2-4-14)18-11-7-16(8-12-19(23)24)21(18)15-5-9-17(22)10-6-15/h1-7,9-11,22H,8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLYQFDJSGZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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